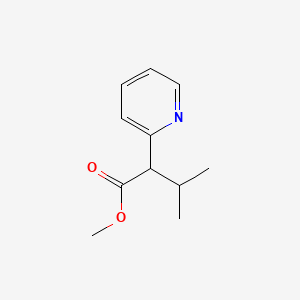
Methyl 3-methyl-2-(pyridin-2-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-2-(pyridin-2-yl)butanoate is an organic compound with the molecular formula C11H15NO2 It is a methyl ester derivative of butanoic acid, featuring a pyridine ring attached to the butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-(pyridin-2-yl)butanoate typically involves the esterification of 3-methyl-2-(pyridin-2-yl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as increased safety, shorter reaction times, and reduced waste. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction.
化学反応の分析
Types of Reactions
Methyl 3-methyl-2-(pyridin-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-methyl-2-(pyridin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of Methyl 3-methyl-2-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then exerts its effects through various biochemical pathways. The pyridine ring may also play a role in binding to target proteins, influencing their activity.
類似化合物との比較
Similar Compounds
Methyl butanoate: A simpler ester with a fruity odor, used in flavors and fragrances.
Methyl 3-(pyridin-2-yl)butanoate: Lacks the additional methyl group, making it less sterically hindered.
Ethyl 3-methyl-2-(pyridin-2-yl)butanoate: An ethyl ester variant with slightly different physical properties.
Uniqueness
Methyl 3-methyl-2-(pyridin-2-yl)butanoate is unique due to the presence of both the pyridine ring and the methyl group, which can influence its reactivity and interactions with biological targets. This combination of structural features makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
methyl 3-methyl-2-pyridin-2-ylbutanoate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)10(11(13)14-3)9-6-4-5-7-12-9/h4-8,10H,1-3H3 |
InChIキー |
RWAQRHZLMQXHBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=CC=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


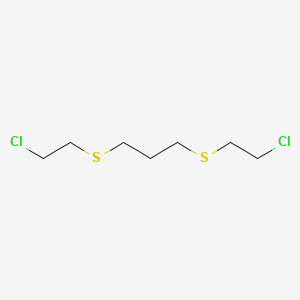
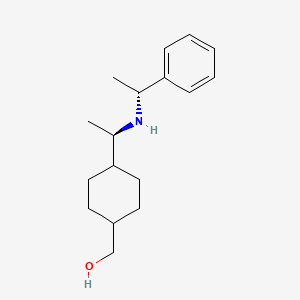


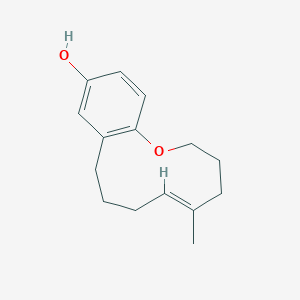
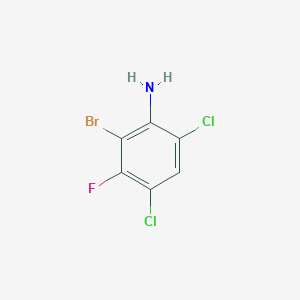
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)
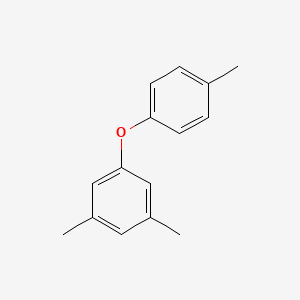
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
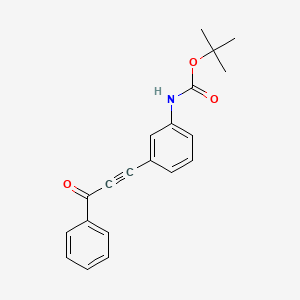
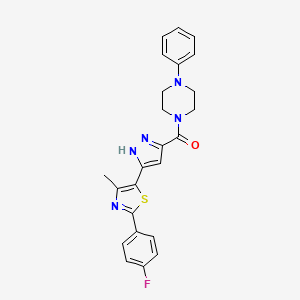
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)

